![molecular formula C11H15NO2 B2820072 N-(3-hydroxyphenyl)pivalamide CAS No. 75151-82-5](/img/structure/B2820072.png)
N-(3-hydroxyphenyl)pivalamide
Overview
Description
N-(3-hydroxyphenyl)pivalamide, also known as Propanamide, N- (3-hydroxyphenyl)-2,2-dimethyl-, is a chemical compound with the molecular formula C11H15NO2 . It contains a total of 29 bonds, including 14 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 aromatic hydroxyl .
Molecular Structure Analysis
The molecular structure of N-(3-hydroxyphenyl)pivalamide consists of 29 atoms, including 15 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms . It also contains 1 six-membered ring, 1 secondary amide (aliphatic), and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis
N-(3-hydroxyphenyl)pivalamide is a solid at room temperature. It has a molecular weight of 193.25 . The compound should be stored in a dry, sealed environment at room temperature .Scientific Research Applications
Molecular Structure and Conformation
- The compound N-(3-{[(Z)-(3-Hydroxy-4-methylphenyl)imino]methyl}pyridin-2-yl)pivalamide has a non-planar molecular structure with pivalamide, pyridin, and hydroxy-methylphenyl moieties. It is stabilized by intramolecular N—H⋯N hydrogen bonds and linked in crystals by various hydrogen bonds. The tert-butyl group exhibits some disorder in its atomic positions (Atalay, Gerçeker, Esercİ, & Ağar, 2016).
Lithiation and Electrophilic Reactions
- Lithiation of N-[2-(4-methoxyphenyl)ethyl]pivalamide with n-BuLi in anhydrous THF leads to high yields of products involving ring substitution ortho to the pivaloylaminoethyl group. This unexpected result contrasts with previous findings using t-BuLi (Smith, El‐Hiti, & Alshammari, 2012).
Antibacterial Properties
- N-(2-(3-hydrazineyl-5-oxo-1,2,4-triazin-6-yl)phenyl)-pivalamide and its derivatives show strong nucleophilic behavior and have been evaluated for antibacterial activity. Some compounds exhibit significant inhibitory activity against bacteria like Pseudomonas aeruginosa and Bacillus subtilis (Al-Romaizan, 2019).
Cystic Fibrosis Therapy
- N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide (compound 15Jf) has been found to correct defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. Its analogues show significant variation in corrector activity based on molecular conformation and heteroatom placement (Yu et al., 2008).
Hydrolysis Methodology
- A simple methodology for pivalamide hydrolysis using Fe(NO3)3 in MeOH at room temperature has been developed. This method is applied to 2-pivalamido-3H-pyrimidin-4-ones, among others, to afford the corresponding amine (Bavetsias, Henderson, & McDonald, 2004).
Electrocatalytic Determination
- A study describes the use of modified N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs carbon paste electrode for electrocatalytic determination of glutathione in the presence of piroxicam. This innovative approach demonstrates the compound's utility in sensitive biosensing applications (Karimi-Maleh et al., 2014).
Corrosion Inhibition
- New acrylamide derivatives, including compounds related to N-(3-hydroxyphenyl)pivalamide, have been studied for their effectiveness as corrosion inhibitors. These compounds show significant inhibition activity for copper in nitric acid solutions, contributing to advancements in corrosion prevention technologies (Abu-Rayyan et al., 2022).
Enantioselective Synthesis
- The enantioselective synthesis of 1,2-diamine derivatives from γ-substituted allylic pivalamides using copper-catalyzed hydroamination demonstrates the significance of the N-pivaloyl group in facilitating hydrocupration steps and suppressing β-elimination. This method aids in constructing chiral vicinal diamines under mild conditions (Ichikawa, Dai, & Buchwald, 2019).
Safety and Hazards
properties
IUPAC Name |
N-(3-hydroxyphenyl)-2,2-dimethylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)10(14)12-8-5-4-6-9(13)7-8/h4-7,13H,1-3H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMIOUKQLCKMHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxyphenyl)pivalamide |
Synthesis routes and methods I
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Synthesis routes and methods II
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